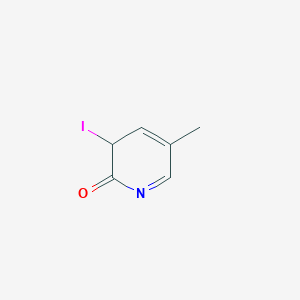
3-iodo-5-methyl-3H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-methyl-3H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C6H6INO. It is a derivative of pyridinone, where an iodine atom is substituted at the third position and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-methyl-3H-pyridin-2-one typically involves the iodination of 5-methyl-3H-pyridin-2-one. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of 3-amino-5-methyl-3H-pyridin-2-one or 3-thio-5-methyl-3H-pyridin-2-one.
Oxidation: Formation of 3-iodo-5-carboxy-3H-pyridin-2-one.
Reduction: Formation of 3-iodo-5-methyl-3H-pyridin-2-ol
Scientific Research Applications
3-Iodo-5-methyl-3H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 3-iodo-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the pyridinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-methyl-pyridin-2-ylamine
- 5-Iodo-3-methyl-pyridin-2-ylamine
- 5-Iodo-4-methyl-pyridin-2-ylamine
- 5-Iodo-6-methyl-pyridin-2-ylamine .
Uniqueness
3-Iodo-5-methyl-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an iodine atom and a methyl group on the pyridinone ring differentiates it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
Molecular Formula |
C6H6INO |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
3-iodo-5-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)6(9)8-3-4/h2-3,5H,1H3 |
InChI Key |
GJAGRONBYMJGQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=O)N=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















